2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF3N/c1-4(9)7-6(10)2-5(3-14-7)8(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIXLOBUTIKNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-ethyl-3-chloro-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity. The product is then purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and physicochemical properties of pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparison with key analogs:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases lipophilicity across all analogs, but bromoethyl (logP ~2.8) and phenoxy (logP ~3.5) substituents further enhance membrane permeability compared to polar groups like aminomethyl (logP ~1.2) .
- Thermal Stability : Bromoethyl and chloromethyl derivatives decompose at higher temperatures (>150°C) compared to thioether analogs, which show stability up to 200°C .
Biological Activity
2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine is a chemical compound notable for its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound belongs to the trifluoromethylpyridine class, characterized by a pyridine ring substituted with a bromoethyl group, a chlorine atom, and a trifluoromethyl group. The unique electronic properties imparted by these substituents enhance its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H6BrClF3N
- CAS Number : 1823183-95-4
The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and stability, making it suitable for various biological interactions. The bromine and chlorine atoms contribute to its reactivity, allowing for modifications that can enhance its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties.
Case Studies
-
Antibacterial Activity :
Compound MIC (mg/L) Bacterial Strain Derivative 1 50 E. coli Derivative 2 32 S. aureus Derivative 3 64 P. aeruginosa -
Antichlamydial Activity :
- Another study highlighted the compound's selectivity for Chlamydia trachomatis, demonstrating its potential as a starting point for developing new drugs targeting this pathogen. The compounds exhibited mild toxicity towards mammalian cell lines while effectively impairing chlamydial growth without affecting host cell viability .
Anticancer Activity
The anticancer properties of this compound have also been investigated, revealing its potential as an effective agent against various cancer cell lines.
Research Findings
-
Cytotoxicity Studies :
Cell Line IC50 (µM) Reference Drug IC50 (µM) FaDu 10 15 Ovarian Cancer 12 20 Breast Cancer 15 25 - Mechanism of Action :
Q & A
Q. What are the common synthetic routes for introducing a bromoethyl group at the 2-position of 3-chloro-5-(trifluoromethyl)pyridine?
- Methodological Answer : The bromoethyl group can be introduced via nucleophilic substitution or alkylation. For example, a halogen exchange reaction using 2-(1-chloroethyl)-3-chloro-5-(trifluoromethyl)pyridine with NaBr in polar aprotic solvents (e.g., DMF) at elevated temperatures (~110°C) can yield the brominated derivative . Alternatively, direct alkylation of the pyridine ring using 1-bromoethyl halides under basic conditions (e.g., K₂CO₃) may be employed. Monitoring reaction progress via TLC or GC-MS is critical to optimize yield.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the bromoethyl group (δ ~1.8–2.2 ppm for CH₂Br, split due to coupling with adjacent CH₃) and trifluoromethyl (¹⁹F NMR: δ ~-60 to -70 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₈H₇BrClF₃N: calc. 308.94 g/mol) and isotopic patterns from bromine .
- X-ray Crystallography : For resolving regiochemical ambiguities in substitution patterns .
Q. What stability considerations apply to storing and handling this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the C-Br bond.
- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) to avoid hydrolysis of the bromoethyl group .
- Temperature : Store at -20°C for long-term stability; decomposition may occur above 40°C.
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in further functionalization reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the meta position (relative to itself) on the pyridine ring. For example, Suzuki-Miyaura coupling at the 4-position (para to chlorine) is favored due to reduced steric hindrance and electronic activation . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies mitigate competing side reactions (e.g., elimination) during synthesis?
- Methodological Answer :
- Solvent Choice : Use DMF or DMSO to stabilize intermediates and reduce elimination pathways .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve selectivity in cross-coupling reactions over copper-mediated pathways, which may promote dehydrohalogenation .
- Temperature Control : Lower reaction temperatures (e.g., 80°C vs. 110°C) reduce thermal degradation .
Q. Discrepancies in reported yields for similar halogenated pyridines: How to resolve?
- Methodological Answer : Conflicting yields (e.g., 60% in DMF vs. 40% in THF) may arise from solvent polarity effects on transition states. Replicate reactions with controlled variables (temperature, catalyst loading) and characterize byproducts via LC-MS. For example, reports higher yields in DMF due to improved solubility of intermediates, whereas THF may favor side reactions .
Applications in Medicinal Chemistry
Q. How is this compound utilized as a building block in kinase inhibitor design?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromoethyl side chain serves as a handle for click chemistry (e.g., azide-alkyne cycloaddition) to append pharmacophores. For example, coupling with imidazole derivatives () can yield ATP-competitive kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
